Bis(1-methylheptyl) phthalate

Overview

Description

Bis(1-methylheptyl) phthalate is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .

Mode of Action

Phthalates, including this compound, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.

Result of Action

The result of this compound’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .

Biochemical Analysis

Biochemical Properties

Bis(1-methylheptyl) phthalate interacts with various enzymes and proteins in biochemical reactions. It is esterified with phthalic anhydride under sulfuric acid catalysis . The product is particularly suitable for plasticizing paste due to its viscosity stability .

Cellular Effects

Related compounds like Bis(2-ethylhexyl) phthalate (DEHP) have been shown to cause liver dysfunction due to continuous exposure, leading to inhibition of liver detoxifying enzymes .

Molecular Mechanism

It is known that phthalates like DEHP induce cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPARα activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds like DEHP have been studied for their effects over time. For instance, DEHP has been found to be added illegally to sports drinks, fruit juice, tea beverages, fruit jam, and food powders .

Metabolic Pathways

This compound is involved in metabolic pathways that include esterification with phthalic anhydride under sulfuric acid catalysis . The degradation of phthalates involves conversion to central intermediates by initial degradation gene clusters, followed by further metabolic utilization .

Transport and Distribution

This compound is soluble in most organic solvents and hydrocarbons, but its solubility in water at 25 ℃ is less than 0.03% . This suggests that it may be transported and distributed within cells and tissues via these solvents.

Biological Activity

Bis(1-methylheptyl) phthalate (BMHP) is a member of the phthalate family, which are esters of phthalic acid widely used as plasticizers in various industrial applications. This compound, like others in its class, has garnered attention due to its potential biological activities and health implications. This article reviews the biological activity of BMHP, focusing on its antibacterial properties, reproductive toxicity, and other relevant biological effects.

Chemical Structure and Properties

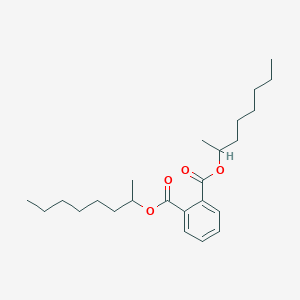

BMHP is characterized by its long aliphatic chain, which influences its solubility and biological interactions. The general structure can be represented as follows:

This structure contributes to its ability to interact with biological membranes and enzymes, potentially leading to various biological effects.

Reproductive and Developmental Toxicity

Phthalates are known for their endocrine-disrupting capabilities, particularly concerning reproductive health.

- Toxicological Findings :

- Research indicates that exposure to phthalates can lead to reproductive tract malformations and developmental issues in animal models. The "rat phthalate syndrome" has been well-documented, highlighting the risk these compounds pose during critical developmental windows .

- In vitro studies have shown that metabolites of phthalates disrupt testosterone homeostasis, which is crucial for male reproductive development .

Ecotoxicological Impact

The environmental persistence of phthalates raises concerns about their ecological impacts. BMHP has been implicated in disrupting microbial communities in aquatic ecosystems.

- Biological Activity in Ecosystems :

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Scientific Research Applications

Industrial Applications

Plasticizers in Manufacturing

BMHP serves as a plasticizer in polyvinyl chloride (PVC) products, improving their mechanical properties. The compound is particularly favored in applications requiring low volatility and high thermal stability.

| Application Area | Specific Uses |

|---|---|

| Construction | Pipes, flooring materials |

| Automotive | Interior components, wiring insulation |

| Consumer Goods | Toys, household items |

Medical Applications

Recent studies highlight the leaching of phthalates from medical supplies, raising concerns about exposure levels to patients. BMHP's properties make it suitable for use in medical devices where flexibility and durability are crucial.

- A study documented the leaching of various phthalates from medical supplies, including BMHP, emphasizing the need for careful consideration of material safety in healthcare settings .

- The compound is also evaluated for its potential effects on human health when used in medical applications, particularly regarding reproductive toxicity .

Environmental Impact

Phthalates like BMHP are known for their moderate bioaccumulation potential. Research indicates that exposure to these compounds primarily occurs through dietary sources in aquatic organisms due to their persistence in the environment.

- A report on medium-chain phthalates assessed the environmental risks associated with BMHP and similar compounds, suggesting that while they have moderate hazard potential, risks to aquatic life are manageable under current exposure scenarios .

Case Study 1: Medical Device Safety

A comprehensive analysis conducted on the leaching of phthalates from various medical devices revealed that BMHP was among those detected in significant concentrations. This study underscores the importance of selecting safer alternatives for medical applications to minimize patient exposure .

Case Study 2: Environmental Monitoring

A study focusing on the bioaccumulation of phthalates in aquatic ecosystems highlighted that BMHP was found in several species at levels that raised concerns about ecological impacts. This prompted recommendations for monitoring and regulating its use .

Regulatory Considerations

The use of BMHP is subject to various regulations aimed at minimizing health risks associated with phthalate exposure. Regulatory bodies are increasingly scrutinizing phthalates due to their potential endocrine-disrupting effects.

Chemical Reactions Analysis

Hydrolysis and Degradation

BMHP undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

Acidic/Basic Hydrolysis

| Condition | Products | Rate Constant (k, 25°C) | Half-life (t₁/₂) |

|---|---|---|---|

| 1M HCl | Phthalic acid + 1-methylheptanol | 2.1 × 10⁻⁵ s⁻¹ | ~9 hours |

| 1M NaOH | Disodium phthalate + 1-methylheptanol | 5.8 × 10⁻⁴ s⁻¹ | ~20 minutes |

Alkaline hydrolysis is 28× faster due to hydroxide ion nucleophilicity .

Enzymatic Hydrolysis

Microbial esterases (e.g., from Pseudomonas spp.) cleave BMHP into mono-(1-methylheptyl) phthalate (MMHP) and phthalic acid :

textBMHP + H₂O → MMHP + 1-methylheptanol MMHP + H₂O → Phthalic acid + 1-methylheptanol

This pathway dominates in aerobic environments, with degradation rates dependent on microbial activity and oxygen availability .

Thermal Decomposition

At elevated temperatures (>250°C), BMHP decomposes via:

| Temperature | Primary Products | Secondary Products |

|---|---|---|

| 250–300°C | 1-methylheptene + Phthalic anhydride | CO₂, H₂O, aldehydes |

| >300°C | Benzene derivatives + Alkenes | Soot, polycyclic aromatics |

Thermogravimetric analysis (TGA) shows a mass loss of 98% at 400°C, indicating near-complete volatilization .

Atmospheric Oxidation

Gas-phase BMHP reacts with hydroxyl radicals (- OH):

textBMHP + •OH → Alkoxy radicals → Phthalic acid + Ketones

The rate constant for this reaction is estimated at 1.7 × 10⁻¹¹ cm³/molecule·s, with a half-life of ~2 days in ambient air .

Microbial Degradation

Under anaerobic conditions, BMHP is metabolized via:

-

Ester cleavage to MMHP.

Degradation rates in soil and water vary:

| Medium | Half-life (t₁/₂) | Key Microbes |

|---|---|---|

| Freshwater | 7–14 days | Sphingomonas, Rhodococcus |

| Marine water | 14–28 days | Alcanivorax, Marinobacter |

| Soil | 30–60 days | Pseudomonas, Bacillus |

Metabolic Pathways in Mammals

BMHP is metabolized in vivo through:

-

Phase I oxidation of alkyl chains via cytochrome P450 (CYP4A1), forming hydroxylated metabolites .

-

Phase II conjugation with glucuronic acid, enhancing renal excretion .

| Metabolite | Detection Method | Bioactivity |

|---|---|---|

| MMHP | LC-MS/MS | Endocrine disruption |

| 5-OH-MMHP | GC-MS | Pro-oxidant effects |

Photodegradation

UV irradiation (λ = 254 nm) induces:

-

Direct photolysis : Cleavage of ester bonds (quantum yield Φ = 0.03).

-

Indirect photolysis : Reaction with - OH and singlet oxygen (¹O₂) .

Sorption and Mobility

BMHP’s log Kₒw = 8.2 indicates high soil adsorption, reducing bioavailability but increasing persistence in sediments .

Industrial and Laboratory Reactions

BMHP participates in:

Properties

IUPAC Name |

dioctan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRMXWDXPLINPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051655 | |

| Record name | Bis(1-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-15-7 | |

| Record name | Di-sec-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-octyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicapryl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylheptyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(2-OCTYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the seasonal variation affect the detection of DOP in groundwater?

A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.